![molecular formula C20H20FN3O2S B2822237 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide CAS No. 2034568-52-8](/img/structure/B2822237.png)
1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Tetrahydroimidazo[1,2-a]pyridinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets.
Chemical Biology: Researchers use this compound to probe biological systems and understand the interactions between small molecules and proteins.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide can be compared with other similar compounds, such as:
- 2-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
- 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-4,7-10,13,23H,5-6,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBAMLJYBUCAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2822156.png)
![2-(adamantan-1-yl)-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2822157.png)
![N-[(2-Cyclobutyloxypyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2822158.png)
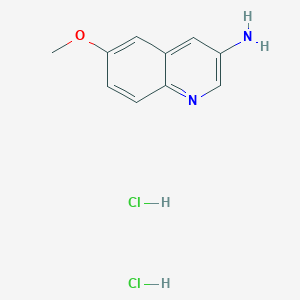
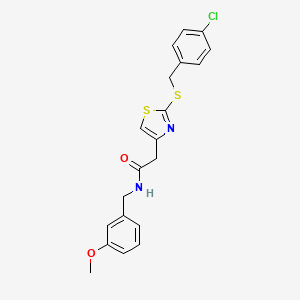
![2-fluoro-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2822164.png)
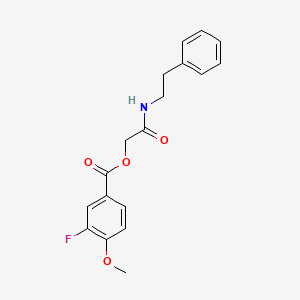
![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2822168.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)
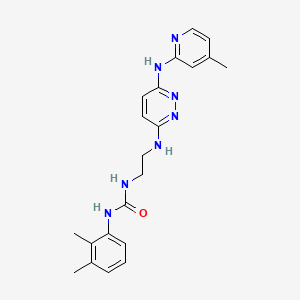
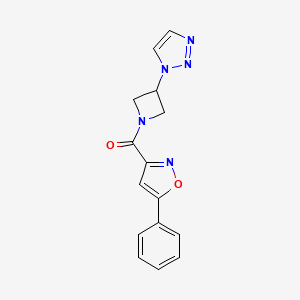
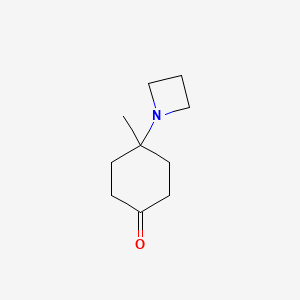
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
